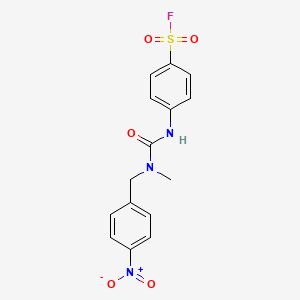
4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C15H14FN3O5S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, including nitration, sulfonylation, and urea formation. The process begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonylation to add the sulfonyl fluoride group. Finally, the urea derivative is formed through a reaction with an appropriate isocyanate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
科学的研究の応用
4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-nitrobenzyl chloride
- 4-Methyl-3-nitrobenzyl alcohol
- Benzenesulfonyl chloride
Uniqueness
4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to the presence of both the nitrobenzyl and sulfonyl fluoride groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
CAS番号 |
21322-88-3 |
|---|---|
分子式 |
C15H14FN3O5S |
分子量 |
367.4 g/mol |
IUPAC名 |
4-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H14FN3O5S/c1-18(10-11-2-6-13(7-3-11)19(21)22)15(20)17-12-4-8-14(9-5-12)25(16,23)24/h2-9H,10H2,1H3,(H,17,20) |
InChIキー |
OSSPYNMXRMVTFE-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


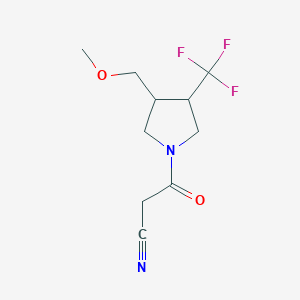

![6-(1,1-Dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B13345253.png)
![2-(Benzo[d]isoxazol-6-yl)propan-1-amine](/img/structure/B13345255.png)

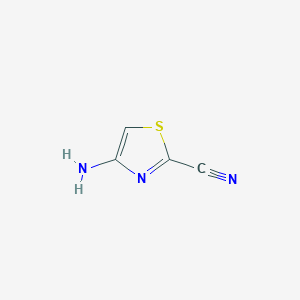
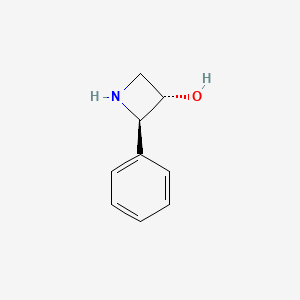
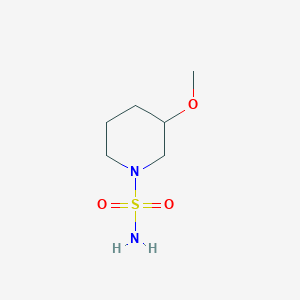
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
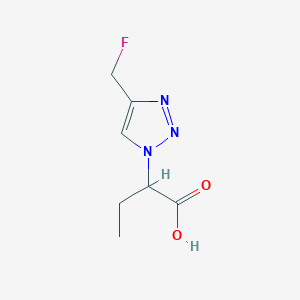
![4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13345290.png)
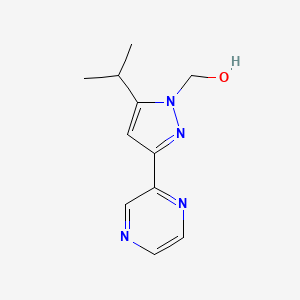
![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)
![(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13345309.png)
